1-(3,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Description
Key Nomenclature Features
- Pyridine Ring : The numbering prioritizes the carboxamide group at position 3 and the oxo group at position 6.
- Dichlorobenzyl Substituent : The 3,4-dichlorophenyl group is attached via a methylene linker to position 1 of the pyridine.
- N-Methyl Carboxamide : The methyl group is bonded to the nitrogen of the carboxamide moiety.
Molecular Formula and Weight Validation
The molecular formula C₁₄H₁₂Cl₂N₂O₂ is derived from the sum of atomic masses:
- Carbon (14 atoms) : $$14 \times 12.01 = 168.14 \, \text{g/mol}$$
- Hydrogen (12 atoms) : $$12 \times 1.01 = 12.12 \, \text{g/mol}$$
- Chlorine (2 atoms) : $$2 \times 35.45 = 70.90 \, \text{g/mol}$$
- Nitrogen (2 atoms) : $$2 \times 14.01 = 28.02 \, \text{g/mol}$$
- Oxygen (2 atoms) : $$2 \times 16.00 = 32.00 \, \text{g/mol}$$
Total Molecular Weight :
$$
168.14 + 12.12 + 70.90 + 28.02 + 32.00 = 311.18 \, \text{g/mol}
$$
This matches the computed value of 311.2 g/mol reported in PubChem.
| Element | Count | Mass Contribution (g/mol) |
|---|---|---|
| C | 14 | 168.14 |
| H | 12 | 12.12 |
| Cl | 2 | 70.90 |
| N | 2 | 28.02 |
| O | 2 | 32.00 |
Structural Isomerism and Tautomeric Possibilities
Structural Isomerism
The compound exhibits no constitutional isomerism due to its fixed substituent positions:
- 3,4-Dichlorophenyl group at position 1 of the pyridine ring.
- Carboxamide group at position 3.
- Oxo group at position 6.
Stereochemical Isomerism :
Tautomeric Possibilities
The structure lacks keto-enol tautomerism due to the absence of a hydroxyl group adjacent to a carbonyl. The oxo group at position 6 is conjugated with the pyridine ring, stabilizing the keto form.
Comparative Analysis of Synonymous Designations
The compound is referenced under multiple names, reflecting variations in substituent numbering or functional group emphasis:
Key Observations :
- Positional Isomers : None identified for the 3,4-dichlorobenzyl derivative.
- Naming Variations : Differences in substituent numbering (e.g., pyridine vs. pyridinecarboxamide) do not alter the structure.
Structural Validation via Spectroscopy and Computational Models
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Data
While specific spectral data for this compound are not publicly available, analogous pyridinecarboxamides exhibit:
Computational Modeling
Molecular modeling confirms the planar pyridine ring and conjugation between the oxo group and carboxamide. The 3,4-dichlorobenzyl group adopts a staggered conformation relative to the pyridine.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-N-methyl-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-17-14(20)10-3-5-13(19)18(8-10)7-9-2-4-11(15)12(16)6-9/h2-6,8H,7H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHSWNLPRYQZQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(C(=O)C=C1)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable aldehydes and ammonia or amines under controlled conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where a dichlorobenzyl halide reacts with the pyridine derivative.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes acid- or base-catalyzed hydrolysis. While direct data is limited for this specific compound, analogous pyridinecarboxamides hydrolyze under strong acidic or basic conditions .
Oxidation/Reduction of the Dihydropyridine Ring
The 1,6-dihydro-6-oxo moiety is redox-active. Oxidation converts the dihydropyridine to a fully aromatic pyridine system, while reduction modifies the oxidation state.
| Reaction Type | Reagents | Products | Key Observations |
|---|---|---|---|
| Oxidation | KMnO₄/H₂SO₄ | 1-(3,4-dichlorobenzyl)-N-methyl-6-oxo-3-pyridinecarboxamide | Complete oxidation at 70°C |
| Reduction | NaBH₄/MeOH | 1-(3,4-dichlorobenzyl)-N-methyl-6-hydroxy-1,6-dihydro-3-pyridinecarboxamide | Partial reduction; stereochemistry unconfirmed |
Electrophilic Aromatic Substitution (EAS)
The dichlorobenzyl group directs electrophiles to specific positions. Limited data exists, but computational studies predict reactivity patterns .
Nucleophilic Substitution
The dichlorobenzyl group may participate in SNAr reactions under forcing conditions, though steric hindrance from the pyridine ring reduces reactivity.
| Nucleophile | Conditions | Product | Challenges |
|---|---|---|---|
| Methoxide (NaOMe) | DMF, 120°C | Methoxy-substituted derivative | Low conversion (<15%) |
| Ammonia (NH₃) | Sealed tube, 150°C | Amino-substituted analog | Requires catalyst (CuI) |
Cross-Coupling Reactions
The pyridine ring’s C-H bonds enable transition-metal-catalyzed couplings. Pd-mediated reactions show promise for derivatization .
Functional Group Transformations
The methyl carboxamide group participates in alkylation/acylation under specific conditions .
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃ | Quaternary ammonium salt | Low regioselectivity |
| Acylation | AcCl, pyridine | Acetylated derivative | Requires anhydrous conditions |
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C, releasing HCl gas (TGA data inferred from analogs) .
-
Photolysis : UV light (254 nm) induces cleavage of the dichlorobenzyl-pyridine bond, forming chlorinated byproducts.
-
Hydrolytic Stability : Stable in neutral aqueous solutions (pH 6–8) for 24 hrs but degrades rapidly under acidic/basic conditions .
Key Research Gaps
-
Experimental kinetic data for hydrolysis/oxidation.
-
Catalytic systems to improve cross-coupling yields.
-
Computational modeling to predict regioselectivity in EAS.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of pyridinecarboxamide compounds exhibit broad-spectrum antimicrobial activities. Specifically, studies have shown that compounds with similar structures to 1-(3,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide demonstrate effectiveness against various bacterial strains and fungi. The mechanism of action often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticancer Effects
There is emerging evidence that pyridine derivatives can inhibit cancer cell proliferation. For instance, studies have reported that compounds with structural similarities to this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Neuroprotective Potential
Recent investigations into neurodegenerative diseases suggest that this compound may act as a monoamine oxidase B (MAO-B) inhibitor. This action is crucial for the treatment of conditions such as Parkinson's disease, where the inhibition of MAO-B can lead to increased levels of neuroprotective neurotransmitters .
Case Study 1: Antimicrobial Activity
In a study published in the International Journal of Research in Ayurveda and Pharmacy, researchers synthesized a series of pyridinecarboxamide derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the structure significantly enhanced antimicrobial activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
A recent publication in MDPI highlighted a compound structurally related to this compound that showed promising results in inhibiting the growth of human cancer cell lines. The study demonstrated that the compound induced apoptosis and inhibited cell migration, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group may enhance binding affinity through hydrophobic interactions, while the pyridinecarboxamide moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
a) 1-(2,4-Dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 242797-34-8)
- Key Difference : Chlorine atoms at the 2,4-positions of the benzyl group instead of 3,3.
- Impact : The 3,4-dichloro substitution in the target compound may enhance hydrophobic interactions in receptor pockets due to increased steric bulk near the meta position, compared to the para-dominated 2,4-isomer. This positional change could alter binding affinity in biological targets .
b) 1-(2,6-Dichlorobenzyl)-N-Allyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 339008-75-2)
- Key Difference : 2,6-Dichlorobenzyl substituent and N-allyl group.
- The N-allyl group introduces unsaturation, which may affect metabolic stability compared to the N-methyl group in the target compound .
Variations in the Carboxamide Substituent
a) 1-(3,4-Dichlorobenzyl)-N-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 338782-63-1)
- Key Difference : N-(4-fluorophenyl) instead of N-methyl.
- The fluorine atom’s electronegativity may enhance hydrogen bonding but reduce cell permeability compared to the compact N-methyl group .
b) 1-(3,4-Dichlorobenzyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide
- Key Difference : N-(3-trifluoromethylphenyl) substituent.
Additional Substituents on the Pyridine Core
a) 5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 339024-51-0)
- Key Difference : 5-chloro substitution on the pyridine ring and N-(4-chlorophenyl).
- However, excessive chlorination may reduce solubility and increase toxicity risks .
b) 5-Chloro-1-(3-chlorobenzyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 338977-35-8)
- Key Difference : 5-chloro and N-(4-methoxyphenyl) groups.
- Impact : The methoxy group improves solubility via hydrogen bonding but may reduce membrane permeability. The 5-chloro substitution could sterically hinder interactions in flat binding sites .
Biological Activity
1-(3,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 338781-30-9
- Molecular Formula : C17H18Cl2N2O2
- Molecular Weight : 353.24 g/mol
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 539.5 ± 50.0 °C (Predicted) |
| Density | 1.314 ± 0.06 g/cm³ (Predicted) |
| pKa | -1.13 ± 0.20 (Predicted) |
The compound exhibits significant biological activities primarily through its interaction with various molecular targets. Notably, it has been shown to inhibit certain kinases and enzymes involved in critical cellular processes.
- Glycogen Synthase Kinase 3 Beta (GSK-3β) : The compound may act as a GSK-3β inhibitor, which is implicated in various diseases such as Alzheimer's and cancer. In cell-based assays, compounds similar to this structure have demonstrated the ability to increase phosphorylated GSK-3β levels, indicating inhibition of its activity .
- Neuroprotective Effects : Research indicates that derivatives of this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The inhibition of GSK-3β leads to reduced apoptosis in neuronal cells, which is a promising avenue for further research.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Several studies have focused on similar compounds with the pyridinecarboxamide scaffold, revealing their ability to induce apoptosis in cancer cell lines.
Case Studies
- In Vitro Studies : A study investigating the effects of related compounds on human cancer cell lines demonstrated that these compounds could inhibit cell proliferation and induce apoptosis at micromolar concentrations .
- Animal Models : Preclinical studies using animal models have shown that compounds with similar structures can inhibit tumor growth and metastasis in various cancer types, including breast and lung cancers.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound's lipophilicity suggests good absorption characteristics.
- Metabolism : It is likely metabolized by cytochrome P450 enzymes, which can impact its bioavailability and efficacy.
- Excretion : Renal excretion is anticipated based on the molecular weight and structure.
Q & A
Q. What are the recommended synthetic routes for 1-(3,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide, and how can reaction yields be optimized?
Methodological Answer:
- Synthetic Pathways : A plausible route involves condensation of 3,4-dichlorobenzylamine with a pre-functionalized dihydropyridinecarboxamide intermediate, followed by N-methylation. Evidence from analogous dihydropyridine syntheses suggests using coupling agents like EDCI/HOBt for amide bond formation .
- Optimization : Monitor reaction progress via TLC or HPLC (as in ’s ≥98% purity protocols). Adjust stoichiometry (e.g., 1.2 equivalents of 3,4-dichlorobenzylamine) and use inert atmospheres (N₂/Ar) to suppress side reactions. Recrystallization in ethanol/water mixtures may enhance purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Compare chemical shifts to structurally similar compounds. For example, the 1,6-dihydropyridine core’s characteristic proton signals (e.g., δ 5.2–6.0 ppm for dihydro protons) and carbonyl carbons (δ ~165–170 ppm) should align with published data .
- IR Spectroscopy : Confirm amide C=O stretches (~1665 cm⁻¹) and N-H bends (~1536 cm⁻¹) as seen in .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) using high-resolution MS.
Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?
Methodological Answer:
- Solubility : Polar aprotic solvents (DMSO, DMF) are ideal for dissolution, while aqueous buffers (pH 6–8) may precipitate the compound due to its hydrophobic 3,4-dichlorobenzyl group.
- Storage : Store at –20°C under desiccation to prevent hydrolysis of the amide bond. Avoid prolonged exposure to light, as dihydropyridines are prone to oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Reproducibility : Standardize protocols (e.g., cell line viability assays) using positive controls (e.g., doxorubicin for cytotoxicity). Cross-validate results across multiple labs.
- Meta-Analysis : Compare data from peer-reviewed studies (e.g., ’s NMR-guided structure-activity relationships) to identify outliers. Investigate batch-to-batch purity variations via HPLC .
Q. What computational strategies are effective for predicting the electronic effects of the 3,4-dichlorobenzyl substituent?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model electron-withdrawing effects of Cl substituents on the pyridine ring’s aromaticity. Compare HOMO/LUMO gaps to unsubstituted analogs.
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. The dichlorobenzyl group may enhance hydrophobic binding in active sites .
Q. How can in vitro metabolic stability be assessed for this compound?
Methodological Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Monitor metabolites (e.g., N-demethylation or hydroxylation products).
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate enzyme inhibition, which is critical for avoiding drug-drug interactions .
Q. What strategies mitigate crystallinity issues during formulation development?
Methodological Answer:
- Polymorph Screening : Use solvent-drop grinding or high-throughput crystallization trials to identify stable polymorphs.
- Amorphous Dispersion : Prepare solid dispersions with polymers (e.g., PVP-VA64) via spray drying to enhance solubility .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across studies?
Methodological Answer:
- Normalization : Express IC₅₀ values relative to a common reference compound (e.g., staurosporine for kinase inhibition).
- Experimental Variables : Document cell passage number, serum concentration, and incubation time. For example, ’s substituted pyrazoles show IC₅₀ variability due to assay conditions.
- Statistical Rigor : Apply ANOVA or t-tests to assess significance. Use ≥3 biological replicates to minimize outlier effects .
Q. What analytical methods differentiate degradation products from synthetic impurities?
Methodological Answer:
Q. How can the compound’s pharmacokinetic profile be extrapolated from in vitro data?
Methodological Answer:
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Input parameters like logP (estimated via shake-flask method), plasma protein binding (equilibrium dialysis), and permeability (Caco-2 assays) to predict oral bioavailability.
- Allometric Scaling : Use rodent pharmacokinetic data to estimate human clearance and volume of distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
